molecular formula C15H25N3 B1491556 4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine CAS No. 2098070-17-6

4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine

Cat. No. B1491556
CAS RN: 2098070-17-6
M. Wt: 247.38 g/mol
InChI Key: YEXJRMMBKAYLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine” is a compound with the molecular formula C15H25N3 and a molecular weight of 247.38 g/mol. It is a derivative of piperidine, a heterocyclic organic compound .

Scientific Research Applications

Antimalarial Activity

This compound has been evaluated for its efficacy against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Some molecules in this class have shown promising results, with activities comparable to chloroquine .

sEH Inhibition for Therapeutic Applications

Molecular docking studies have been performed on this class of compounds for their potential as soluble epoxide hydrolase (sEH) inhibitors, which could have therapeutic applications. The structure–activity relationships from these studies could help design novel analogues with increased potency .

Anticancer Agent

A related class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered as a new class of tubulin inhibitors. These have shown potential as anticancer agents, particularly for treating prostate cancer .

properties

IUPAC Name

4-[1-(cyclohexylmethyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-2-4-13(5-3-1)11-18-12-15(10-17-18)14-6-8-16-9-7-14/h10,12-14,16H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXJRMMBKAYLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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